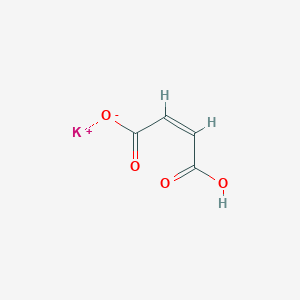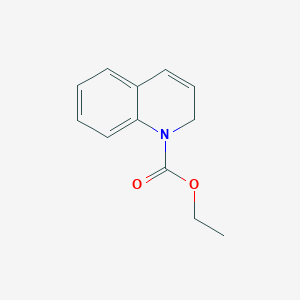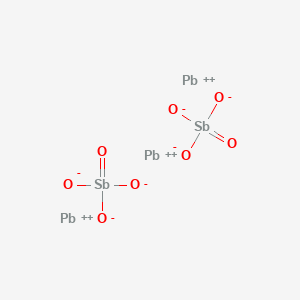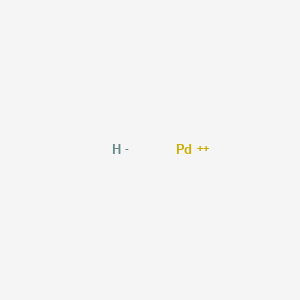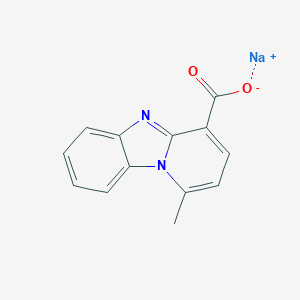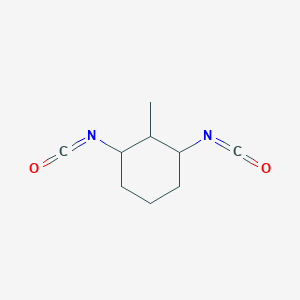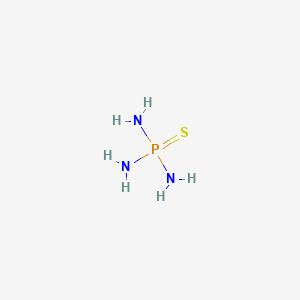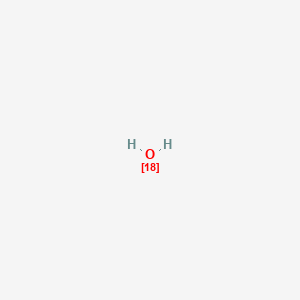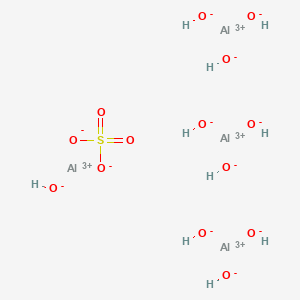
Tetraaluminium decahydroxide sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraaluminium decahydroxide sulphate, also known as TADS, is a chemical compound with the molecular formula Al4(SO4)(OH)10. TADS is a white, crystalline powder that is commonly used in the field of chemistry for its unique properties. This compound has gained attention in recent years due to its potential applications in various areas of scientific research.
Mecanismo De Acción
Tetraaluminium decahydroxide sulphate works by forming a complex with the molecules it comes in contact with. This complexation process can alter the properties of the molecules, leading to changes in their behavior. Tetraaluminium decahydroxide sulphate is also known to have a high affinity for certain proteins and enzymes, which can lead to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Tetraaluminium decahydroxide sulphate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as the ability to inhibit certain enzymes. Tetraaluminium decahydroxide sulphate has also been studied for its potential to reduce inflammation and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Tetraaluminium decahydroxide sulphate is its ability to form stable complexes with other molecules. This makes it a useful tool in a variety of laboratory experiments, particularly those involving drug delivery and catalysis. However, Tetraaluminium decahydroxide sulphate is also known to be relatively insoluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of Tetraaluminium decahydroxide sulphate in scientific research. One area of interest is the development of new drug delivery systems that utilize Tetraaluminium decahydroxide sulphate as a carrier. Tetraaluminium decahydroxide sulphate may also have applications in the field of nanotechnology, due to its ability to form stable complexes with nanoparticles. Additionally, Tetraaluminium decahydroxide sulphate may be useful in the development of new catalysts for chemical reactions.
Métodos De Síntesis
Tetraaluminium decahydroxide sulphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most commonly used method is the sol-gel synthesis, which involves the reaction of aluminum sulfate with sodium hydroxide to form a gel-like substance. This gel is then dried and calcined to produce Tetraaluminium decahydroxide sulphate.
Aplicaciones Científicas De Investigación
Tetraaluminium decahydroxide sulphate has a wide range of applications in scientific research, including its use as a coagulant in water treatment, a catalyst in chemical reactions, and a flocculant in wastewater treatment. Tetraaluminium decahydroxide sulphate has also been studied for its potential use in drug delivery systems, due to its ability to bind to certain drugs and release them over time.
Propiedades
Número CAS |
12428-64-7 |
|---|---|
Nombre del producto |
Tetraaluminium decahydroxide sulphate |
Fórmula molecular |
Al4H10O14S |
Peso molecular |
374.07 g/mol |
Nombre IUPAC |
tetraaluminum;decahydroxide;sulfate |
InChI |
InChI=1S/4Al.H2O4S.10H2O/c;;;;1-5(2,3)4;;;;;;;;;;/h;;;;(H2,1,2,3,4);10*1H2/q4*+3;;;;;;;;;;;/p-12 |
Clave InChI |
PHWYDKYLWYCEOI-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Otros números CAS |
12428-64-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



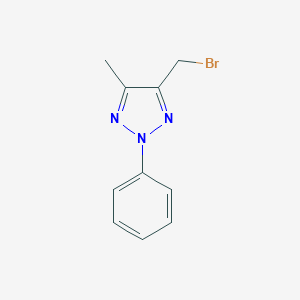
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

